2,6-Dichloro-3,5-difluorocyclohexa-2,5-diene-1,4-dione
Description
2,6-Dichloro-3,5-difluorocyclohexa-2,5-diene-1,4-dione is a halogenated derivative of the cyclohexa-2,5-diene-1,4-dione scaffold. This compound features chlorine atoms at positions 2 and 6 and fluorine atoms at positions 3 and 5, creating a highly electron-deficient aromatic system. The electronegative substituents enhance its reactivity in electrophilic and nucleophilic reactions, making it a versatile intermediate in organic synthesis. While direct data on this compound are sparse in the provided evidence, structurally related cyclohexa-2,5-diene-1,4-dione derivatives are widely studied for their biological and chemical applications, including anticancer activity, catalysis, and agrochemical development .
Properties
IUPAC Name |
2,6-dichloro-3,5-difluorocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F2O2/c7-1-3(9)6(12)4(10)2(8)5(1)11 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQCAJNJSQGENA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)F)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-3,5-difluorocyclohexa-2,5-diene-1,4-dione typically involves the chlorination and fluorination of benzoquinone derivatives. One common method involves the reaction of 2,6-dichlorobenzoquinone with fluorinating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in solid form .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3,5-difluorocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinone derivatives.
Scientific Research Applications
2,6-Dichloro-3,5-difluorocyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-3,5-difluorocyclohexa-2,5-diene-1,4-dione involves its interaction with biological molecules. It can act as an electron acceptor, participating in redox reactions within cells. The compound may target specific enzymes and proteins, disrupting their normal function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The cyclohexa-2,5-diene-1,4-dione core is a privileged structure in medicinal and materials chemistry. Below is a detailed comparison of 2,6-Dichloro-3,5-difluorocyclohexa-2,5-diene-1,4-dione with key analogs:
Structural and Electronic Properties
Physicochemical Properties
| Property | 2,6-Dichloro-3,5-difluoro- | 2,6-Ditert-butyl- | DMDD |
|---|---|---|---|
| Molecular Weight (g/mol) | ~245* | ~306 | ~378 |
| LogP (Predicted) | ~2.5* | ~5.0 | ~6.8 |
| Solubility | Low in polar solvents | Very low | Moderate in DMSO |
*Estimated based on structural analogs.
Biological Activity
2,6-Dichloro-3,5-difluorocyclohexa-2,5-diene-1,4-dione (commonly referred to as DCFH) is a synthetic organic compound with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C8Cl2F2O2
Molecular Weight: 227.01 g/mol
The structure of DCFH features a cyclohexadiene core with two chlorine and two fluorine substituents, contributing to its unique reactivity and biological interactions.
The biological activity of DCFH is primarily attributed to its ability to interact with various biological molecules. Key mechanisms include:
- Reactive Oxygen Species (ROS) Generation: DCFH has been shown to generate reactive oxygen species, which can lead to oxidative stress in cells. This property is significant in cancer therapy, where ROS can induce apoptosis in malignant cells .
- Enzyme Inhibition: Research indicates that DCFH can inhibit specific enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation .
Therapeutic Applications
DCFH has been investigated for several therapeutic applications:
- Anticancer Activity: Studies have demonstrated that DCFH exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown efficacy in inhibiting the growth of breast and prostate cancer cells through ROS-mediated pathways .
- Antimicrobial Properties: Preliminary research suggests that DCFH may possess antimicrobial activity against certain bacterial strains, making it a candidate for developing new antibacterial agents .
Case Studies
- Breast Cancer Cell Line Study:
- Antimicrobial Efficacy Study:
Summary of Biological Activities
Cytotoxicity Results on Cancer Cell Lines
| Cell Line | Concentration (µM) | Viability (%) | Apoptosis (%) |
|---|---|---|---|
| MDA-MB-231 | 10 | 75 | 15 |
| MDA-MB-231 | 25 | 50 | 30 |
| MDA-MB-231 | 50 | 20 | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
